
Cyclobutane carboxylic acid silver salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane carboxylic acid silver salt is a compound that combines the unique structural properties of cyclobutane with the reactivity of a carboxylic acid and the antimicrobial properties of silver Cyclobutane is a four-membered ring structure that is known for its ring strain and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane carboxylic acid silver salt typically involves the reaction of cyclobutane carboxylic acid with a silver salt, such as silver nitrate. The process can be summarized as follows:
Cyclobutane Carboxylic Acid Preparation: Cyclobutane carboxylic acid can be synthesized via the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation.
Formation of Silver Salt: The cyclobutane carboxylic acid is then reacted with silver nitrate in an aqueous solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of cyclobutane carboxylic acid.
- Reaction with silver nitrate in large reactors.
- Filtration and purification of the resulting silver salt.
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutane carboxylic acid silver salt undergoes various chemical reactions, including:
Oxidation: The silver ion can facilitate oxidation reactions, converting the carboxylic acid group to other functional groups.
Reduction: The compound can participate in reduction reactions, where the silver ion is reduced to metallic silver.
Substitution: The carboxylic acid group can undergo substitution reactions, where the silver ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with halides or other nucleophiles can lead to substitution products.
Major Products:
Oxidation: Products may include aldehydes, ketones, or other oxidized derivatives.
Reduction: Metallic silver and reduced organic compounds.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Cyclobutane carboxylic acid silver salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclobutane derivatives.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of cyclobutane carboxylic acid silver salt involves the interaction of the silver ion with microbial cell components. Silver ions are known to disrupt cellular processes by binding to proteins and nucleic acids, leading to cell death . The carboxylic acid group can also participate in various biochemical pathways, enhancing the compound’s overall reactivity .
Comparación Con Compuestos Similares
Cyclobutanecarboxylic Acid: Shares the cyclobutane backbone but lacks the antimicrobial properties of the silver salt.
Silver Acetate: Another silver salt with antimicrobial properties but different structural characteristics.
Cyclobutylamine: A derivative of cyclobutanecarboxylic acid with amine functionality, used in organic synthesis.
Uniqueness: Cyclobutane carboxylic acid silver salt is unique due to its combination of a strained cyclobutane ring, a reactive carboxylic acid group, and antimicrobial silver ions. This combination makes it a versatile compound with applications across multiple scientific disciplines .
Propiedades
Fórmula molecular |
C5H8AgO2 |
|---|---|
Peso molecular |
207.98 g/mol |
Nombre IUPAC |
cyclobutanecarboxylic acid;silver |
InChI |
InChI=1S/C5H8O2.Ag/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H,6,7); |
Clave InChI |
LHNVWCQITQUUDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)O.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


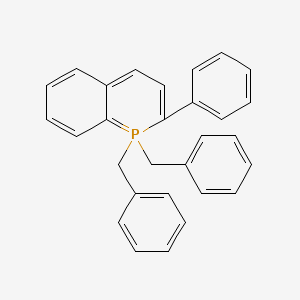
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)
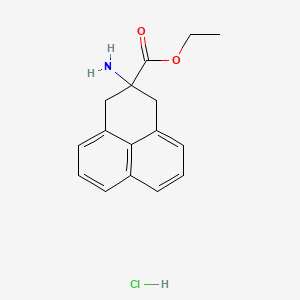

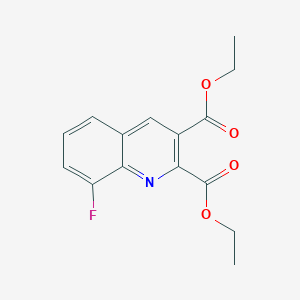

![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)

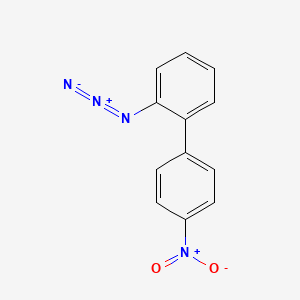

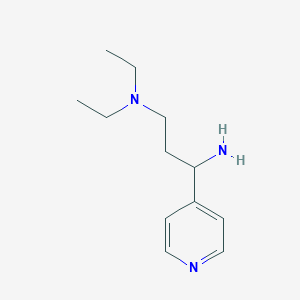

![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)
